molecular formula C13H13BrN2O2S2 B2584231 2-[(5-bromothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896294-81-8

2-[(5-bromothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide

Cat. No. B2584231
CAS RN: 896294-81-8
M. Wt: 373.28
InChI Key: ZTXROXRAASFOSF-UHFFFAOYSA-N
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Description

2-[(5-bromothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as:

Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Organic Synthesis

Thiophene derivatives are used in various organic synthesis reactions. For example, they are used in the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Biological Research

Thiophene derivatives are used in biological research due to their diverse biological activities. They are used in the development of new drugs and therapies .

Industrial Applications

Thiophene derivatives are used in various industrial applications due to their unique chemical properties. For example, they are used as corrosion inhibitors .

Electronic Applications

Thiophene derivatives are used in the development of electronic devices such as organic semiconductors and organic field-effect transistors (OFETs) .

properties

IUPAC Name

2-[(5-bromothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S2/c1-6-7(2)19-13(10(6)12(18)15-3)16-11(17)8-4-5-9(14)20-8/h4-5H,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXROXRAASFOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(S2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide

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